benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a bromophenyl group, dimethyl groups, and a benzyl ester. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable amidines or guanidines.
Introduction of Substituents: The bromophenyl group and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced analogs.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic bases.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of thiazolopyrimidine derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine core structures but different substituents.
Indole Derivatives: Compounds with indole rings that share some structural similarities and biological activities.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, showing similar biological activities.
Uniqueness
BENZYL 5-(3-BROMOPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of substituents and the presence of both thiazole and pyrimidine rings
Properties
Molecular Formula |
C22H19BrN2O3S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
benzyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19BrN2O3S/c1-13-18(21(27)28-12-15-7-4-3-5-8-15)19(16-9-6-10-17(23)11-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3 |
InChI Key |
FFGPEHIFYPHYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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